molecular formula C10H16Cl2N2O B1344635 3-(Piperidin-4-yloxy)-pyridine dihydrochloride CAS No. 310880-81-0

3-(Piperidin-4-yloxy)-pyridine dihydrochloride

Cat. No. B1344635
M. Wt: 251.15 g/mol
InChI Key: JWLSUMGJCALZFG-UHFFFAOYSA-N
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Description

“3-(Piperidin-4-yloxy)-pyridine dihydrochloride” is a chemical compound with the molecular formula C10H14N2O.2ClH . It has a molecular weight of 251.16 . This compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for “3-(Piperidin-4-yloxy)-pyridine dihydrochloride” is 1S/C10H14N2O.2ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;;/h1-2,5,8-9,11H,3-4,6-7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“3-(Piperidin-4-yloxy)-pyridine dihydrochloride” is a solid at room temperature . It has a molecular weight of 251.16 . The InChI code for this compound is 1S/C10H14N2O.2ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;;/h1-2,5,8-9,11H,3-4,6-7H2;2*1H .

Scientific Research Applications

  • Synthesis Techniques and Intermediates : A novel synthesis method for 3-(pyrrolidin-1-yl)piperidine, a related compound with significance in medicinal chemistry, was developed. This method is more practical for producing large quantities than the existing complex, multi-stage approach (Smaliy et al., 2011).

  • Chemical Reactions and Derivatives : Functionalized 4H-Pyrano[3,2-c]pyridines were synthesized from 4-Hydroxy-6-methyl-2-pyridone, using piperidine as a catalyst. These derivatives have potential applications in various chemical reactions (Mekheimer et al., 1997).

  • Building Blocks for Heterocycles : 3,4-Piperidyne, an intermediate structurally related to 3-(Piperidin-4-yloxy)-pyridine dihydrochloride, was used as a building block for synthesizing annulated piperidines. This showcases the compound's utility in generating functionalized heterocycles (McMahon et al., 2015).

  • Inhibition of Deoxycytidine Kinase : 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in preparing potent deoxycytidine kinase inhibitors, was synthesized through an economical process. This illustrates the compound's relevance in pharmaceutical development (Zhang et al., 2009).

  • Synthesis of Piperidine Derivatives : Piperidine derivatives, including those similar to 3-(Piperidin-4-yloxy)-pyridine dihydrochloride, were synthesized from serine, demonstrating the compound's versatility in producing a range of amines (Acharya & Clive, 2010).

  • Receptor Binding Assays : Pyrazolo[1,5-a]pyridines, structurally related to the compound of interest, were synthesized and evaluated for their binding affinity to dopamine receptors, highlighting the compound's potential in neurological studies (Guca, 2014).

  • Preparation of Azolyl Piperidines : The preparation of 3- and 4-(1H-azol-1-yl)piperidines by arylation of azoles with bromopyridines, followed by reduction, demonstrates the compound's utility in creating diverse chemical structures (Shevchuk et al., 2012).

  • Dynamics of Adsorbed Nitroxide Radicals : A study on the dynamics of adsorbed nitroxide radicals, including 4-oxo-2,2,6,6-tetramethyl-1-piperin-yloxy, sheds light on the behavior of related compounds in specific conditions, such as during dehydration processes (Damian et al., 1998).

properties

IUPAC Name

3-piperidin-4-yloxypyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;;/h1-2,5,8-9,11H,3-4,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLSUMGJCALZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629383
Record name 3-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-4-yloxy)pyridine dihydrochloride

CAS RN

310880-81-0
Record name 3-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated HCl (2 mL) was added to 3-(4-piperidinyloxy)pyridine (260 mg, 1.459 mmol), and the resulting solution was concentrated by rotary evaporation. Ethanol was added to the residue and removed by rotary evaporation to dry the product. The procedure was repeated several times until a solid was obtained. The resulting material was recrystallized from 2-propanol. The solids were filtered and dried under vacuum to afford 233 mg (63.7%) of an off-white solid, mp 152-155° C. The compound exhibits a Ki of 592 nM; the effect at muscle sites is 16 percent; and the effect at ganglia sites is 9 percent.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Yield
63.7%

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